1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazolone moiety
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and suitable reagents for tetrazole formation.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the tetrazolone ring.
Industrial Production: Industrial production methods may include large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and catalysts, with reaction conditions tailored to achieve the desired transformations
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, including enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one can be compared with similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]imidazole: Both compounds contain a trifluoromethyl group attached to a phenyl ring, but differ in their heterocyclic moieties.
Trifluoromethyl-substituted Benzene Derivatives: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity, highlighting the unique properties of the tetrazolone derivative.
Properties
CAS No. |
220641-82-7 |
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Molecular Formula |
C8H5F3N4O |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-one |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)5-3-1-2-4-6(5)15-7(16)12-13-14-15/h1-4H,(H,12,14,16) |
InChI Key |
QDZBOKMKVMPISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)NN=N2 |
Origin of Product |
United States |
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